Cas no 845781-14-8 (Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-)

Technical Introduction: Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-, is a fluorinated aromatic ketone characterized by its distinct molecular structure incorporating both phenyl and fluoromethylphenyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine atom enhances its reactivity and stability, making it valuable for selective functionalization reactions. Its well-defined structure allows for precise modifications, facilitating applications in drug discovery and fine chemical synthesis. The compound is typically handled under controlled conditions due to its reactive ketone moiety, ensuring optimal performance in synthetic pathways.
Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl- structure
845781-14-8 structure
商品名:Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-
CAS番号:845781-14-8
MF:C15H13FO
メガワット:228.261527776718
MDL:MFCD06201629
CID:5232594

Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl- 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-
    • MDL: MFCD06201629
    • インチ: 1S/C15H13FO/c1-11-7-8-13(10-14(11)16)15(17)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
    • InChIKey: WBKFTGLMOVAQCB-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(C1=CC=C(C)C(F)=C1)CC1=CC=CC=C1

Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB167093-1g
3'-Fluoro-4'-methyl-2-phenylacetophenone, 97%; .
845781-14-8 97%
1g
€1285.20 2025-03-19
abcr
AB167093-1 g
3'-Fluoro-4'-methyl-2-phenylacetophenone, 97%; .
845781-14-8 97%
1 g
€1,338.30 2023-07-20

Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl- 関連文献

Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-に関する追加情報

Ethanone, 1-(3-Fluoro-4-Methylphenyl)-2-Phenyl

Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl, also known by its CAS number 845781-14-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of ethanone, with a unique substitution pattern that imparts distinct chemical and biological properties. The molecule consists of a central ketone group (ethanone) substituted with a 3-fluoro-4-methylphenyl group at position 1 and a phenyl group at position 2, creating a structure that is both structurally complex and functionally versatile.

The chemical structure of this compound is characterized by the presence of two aromatic rings: one substituted with fluorine and methyl groups, and the other as a simple phenyl ring. The fluorine substitution at the 3-position of the phenyl ring introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Similarly, the methyl group at the 4-position contributes to steric effects and may play a role in modulating the compound's interactions with biological systems.

Recent studies have highlighted the potential of Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl as a lead compound in drug discovery efforts. Its unique combination of substituents makes it an attractive candidate for exploring new therapeutic agents. For instance, research has shown that this compound exhibits antimicrobial activity, particularly against gram-positive bacteria, which is attributed to its ability to disrupt bacterial cell membranes.

In addition to its biological applications, this compound has also been investigated for its potential in materials science. The aromaticity and substituent effects of this molecule make it a promising candidate for use in organic electronics, where it could serve as a component in semiconducting materials or light-emitting diodes (LEDs). Ongoing research is focused on optimizing its electronic properties to enhance its performance in such applications.

The synthesis of Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent functionalization steps. The challenge lies in achieving high yields while maintaining the integrity of the sensitive substituents. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, this compound undergoes oxidative degradation, with intermediates being less toxic than the parent molecule. This suggests that proper waste management practices can mitigate potential environmental risks associated with its use.

In conclusion, Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl (CAS No: 845781-14-8) is a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups make it an intriguing subject for further research and development. As scientific understanding continues to evolve, this compound holds promise for contributing to advancements in various fields while maintaining safety and sustainability standards.

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Amadis Chemical Company Limited
(CAS:845781-14-8)Ethanone, 1-(3-fluoro-4-methylphenyl)-2-phenyl-
A1196829
清らかである:99%
はかる:1g
価格 ($):793.0